![molecular formula C32H37N3O5 B2592840 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 899916-59-7](/img/no-structure.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a useful research compound. Its molecular formula is C32H37N3O5 and its molecular weight is 543.664. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were designed, synthesized, and evaluated for their in vitro antitumor activity. Compounds in this series demonstrated broad-spectrum antitumor activity, with some compounds being 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking studies of selected compounds into ATP binding sites of EGFR-TK and B-RAF kinase revealed similar binding modes to known inhibitors, suggesting a mechanism of action through the inhibition of these kinases (Ibrahim A. Al-Suwaidan et al., 2016).
Chemical Synthesis Techniques
The lithiation of 2-methylquinazolin-4(3H)-one and subsequent reactions with various electrophiles demonstrated a method for synthesizing 2-substituted derivatives. This approach showcases the versatility and utility of quinazolinone derivatives in chemical synthesis, offering a pathway to more complex molecules with potential biological activities (Keith Smith et al., 1999).
Anticancer Activities of Quinazoline Derivatives
A series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline compounds demonstrated significant anticancer activities, with specific compounds inhibiting ERK1/2 phosphorylation and inducing apoptosis in cancer cells. These findings indicate the therapeutic potential of quinazoline derivatives in cancer treatment (Ying Zhang et al., 2013).
Targeted Drug Delivery Systems
Research into isoquinoline derivatives incorporated into transferrin-conjugated liposomes for targeted delivery to tumor cells shows promising antitumor activity. This strategy enhances the therapeutic potential of anticancer agents by improving their delivery to cancer cells, demonstrating the importance of targeted delivery systems in cancer therapy (Xuewei Yang et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide involves the reaction of 3,4-dimethoxyphenethylamine with mesityl chloride to form N-[2-(3,4-dimethoxyphenyl)ethyl]mesitylamide. This intermediate is then reacted with 2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid to form the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "mesityl chloride", "2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid" ], "Reaction": [ "Step 1: Reaction of 3,4-dimethoxyphenethylamine with mesityl chloride in the presence of a base such as triethylamine to form N-[2-(3,4-dimethoxyphenyl)ethyl]mesitylamide.", "Step 2: Reaction of N-[2-(3,4-dimethoxyphenyl)ethyl]mesitylamide with 2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide." ] } | |
Numéro CAS |
899916-59-7 |
Nom du produit |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide |
Formule moléculaire |
C32H37N3O5 |
Poids moléculaire |
543.664 |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]butanamide |
InChI |
InChI=1S/C32H37N3O5/c1-21-17-22(2)26(23(3)18-21)20-35-27-10-7-6-9-25(27)31(37)34(32(35)38)16-8-11-30(36)33-15-14-24-12-13-28(39-4)29(19-24)40-5/h6-7,9-10,12-13,17-19H,8,11,14-16,20H2,1-5H3,(H,33,36) |
Clé InChI |
ZKGJPNJANHRITN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCC4=CC(=C(C=C4)OC)OC)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



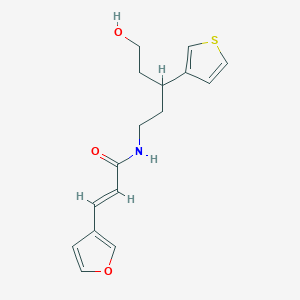
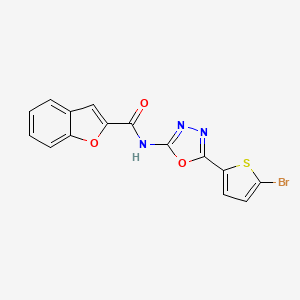
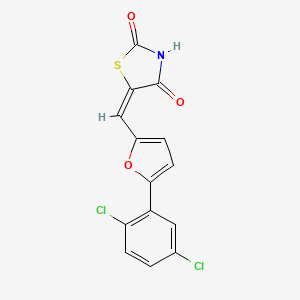
![5-[(pyridin-3-ylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2592764.png)

![N-ethyl-3-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2592767.png)
![4-Fluoro-6-[(2R,4R)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B2592768.png)
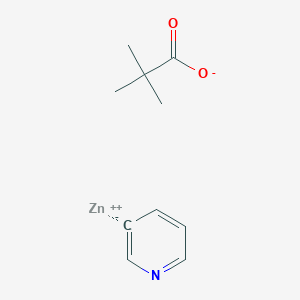


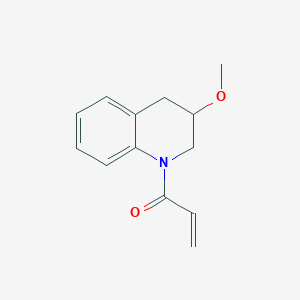
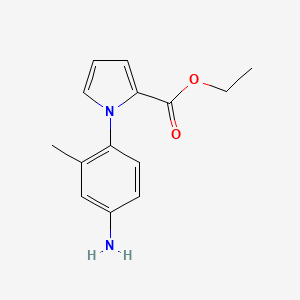
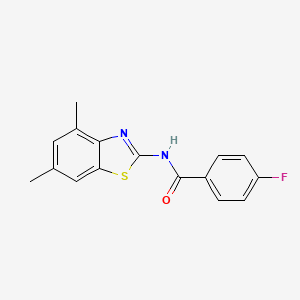
![13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide](/img/structure/B2592779.png)